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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of
IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase
Domain 9 (ADAMD9), in preclinical xenograft mouse models. The information compiled is based
on publicly available preclinical data.

Introduction to IMGC936

IMGC936 is an investigational ADC composed of a humanized monoclonal antibody targeting
ADAMS, site-specifically conjugated to the maytansinoid payload DM21 via a stable cleavable
linker.[1][2] ADAMS9 is a transmembrane protein overexpressed in various solid tumors with
limited expression in normal tissues, making it an attractive target for ADC therapy.[2][3]
IMGC936 has demonstrated potent antitumor activity in both cell line-derived xenograft (CDX)
and patient-derived xenograft (PDX) models.[4][5] The antibody component of IMGC936 has
been engineered with a YTE mutation to extend its plasma half-life.[3][5]

Mechanism of Action

Upon intravenous administration, the antibody component of IMGC936 binds to ADAM9 on the
surface of tumor cells.[1] Following binding, the ADC-ADAM9 complex is internalized, and the
maytansinoid payload is released within the cell.[1] The released payload disrupts microtubule
dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[1] IMGC936 has also
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been shown to induce bystander killing, where the released payload can diffuse into

neighboring antigen-negative tumor cells and induce their death.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of IMGC936 in various xenograft models

based on preclinical studies.

Table 1: Antitumor Activity of Single-Dose IMGC936 in Cell Line-Derived Xenograft (CDX)

Models
Xenograft IMGC936 Dose = Tumor Growth .
Cancer Type o Observations
Model (mgl/kg) Inhibition (%)
Pancreatic Significant tumor
HPAF-II _ 10 92 o
Adenocarcinoma growth inhibition.
Complete and
Non-Small Cell o
Not explicitly durable
EBC-1 Lung Squamous 10 o
] stated remissions
Carcinoma
observed.
Triple-Negative - Not explicitly Data not
MDA-MB-231 Not specified ]
Breast Cancer stated available
Gastric N Not explicitly Data not
SNU-5 ) Not specified )
Carcinoma stated available
Colorectal - Not explicitly Data not
Sw48 ) Not specified ]
Adenocarcinoma stated available
Non-Small Cell o
N Not explicitly Data not
NCI-H1975 Lung Not specified ]
stated available

Adenocarcinoma

Data compiled from publicly available preclinical study results.[4]

Table 2: Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models
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Cancer Type

Number of Models
Tested

IMGC936 Dose

Response Rate

Non-Small Cell Lung

86 Not specified Not available
Cancer (Adeno)
Non-Small Cell Lung . )

18 Not specified Not available
Cancer (Squamous)
Gastric Cancer 15 Not specified Not available
Pancreatic Cancer 20 Not specified Not available
Colorectal Cancer 15 Not specified Not available
Ovarian Cancer 18 Not specified Not available
Triple-Negative Breast - ]

20 Not specified Not available

Cancer

Data on specific response rates in PDX models are not detailed in the provided search results.

The table reflects the number of models evaluated in preclinical studies.[6]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Cell Line-
Derived Xenograft (CDX) Models

This protocol outlines the general procedure for establishing subcutaneous CDX models.

Specific cell numbers and mouse strains may need to be optimized for different cell lines.

Materials:

Human cancer cell line expressing ADAM9

Immunocompromised mice (e.g., CD-1 Nude, Athymic Nude, or SCID mice)

Cell culture medium and supplements

Phosphate-buffered saline (PBS), sterile
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» Matrigel (optional, can enhance tumor take rate)
e Syringes and needles (e.g., 27-30 gauge)
 Calipers for tumor measurement

Procedure:

Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient
number of cells are obtained.

Cell Preparation: a. Harvest cells using standard trypsinization methods. b. Wash the cells
with sterile PBS. c. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel
at the desired concentration (typically 1 x 1076 to 10 x 10”6 cells per injection). Keep cells on
ice.

Cell Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously
inject the cell suspension (typically 100-200 pL) into the flank of the mouse.

Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors
are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per
week. c. Calculate tumor volume using the formula: Tumor Volume (mm3) = (Width? x
Length) / 2.[7] d. Randomize mice into treatment groups when tumors reach a predetermined
size (e.g., 100-200 mms3).

Protocol 2: Administration of IMGC936 in Xenograft
Models

This protocol describes the preparation and intravenous administration of IMGC936.
Materials:
» IMGC936

e Vehicle control: 20 mmol/L sodium succinate, 9% (w/v) sucrose, 0.01% polysorbate-20, pH
4.7.[4][8]
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» Non-targeting control ADC (optional, e.g., an ADC with the same linker-payload but an
antibody that does not bind to targets in the mouse).[4]

» Sterile syringes and needles for intravenous injection.
Procedure:

e IMGC936 Preparation: a. Reconstitute or dilute IMGC936 to the desired concentration using
the vehicle. b. Prepare the vehicle control and non-targeting control ADC in the same
manner.

o Administration: a. For single-dose studies, administer a single intravenous (IV) injection of
IMGC936 via the tail vein. Doses in preclinical studies have ranged from 1.25 to 10 mg/kg.[4]
b. For multi-dose studies, a repeated dosing schedule (e.g., once weekly or every two
weeks) may be employed, though specific preclinical multi-dose schedules for IMGC936 are
not detailed in the provided results. Clinical trial protocols have explored dosing every 3
weeks (Schedule A) or a more frequent initial dosing followed by a less frequent schedule
(Schedule B).[7][9] c. Administer the vehicle control and non-targeting control ADC to the
respective control groups using the same volume and route of administration.

e Monitoring: a. Monitor tumor growth as described in Protocol 1. b. Monitor the body weight of
the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health of the
animals daily.

o Data Analysis: a. Plot the mean tumor volume + SEM for each treatment group over time. b.
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study. c.
Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the
differences between treatment groups.

Protocol 3: In Vivo Bystander Effect Assessment
(Conceptual Protocol)

While a specific in vivo bystander effect protocol for IMGC936 is not available, this conceptual
protocol is based on general methods used for other ADCs.

Materials:
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Two cancer cell lines: one ADAM9-positive and one ADAM9-negative. The ADAM9-negative
cell line should be engineered to express a reporter gene (e.g., luciferase or a fluorescent
protein) for easy tracking.

Immunocompromised mice.
IMGC936 and control articles.

In vivo imaging system (for luciferase or fluorescent protein detection).

Procedure:

Cell Preparation and Implantation: a. Prepare a mixed cell suspension containing a defined
ratio of ADAM9-positive and ADAM9-negative (reporter-expressing) cells. b. Co-implant the
cell mixture subcutaneously into mice as described in Protocol 1.

Treatment: a. Once tumors are established, treat the mice with IMGC936 or a control (e.g.,
vehicle or a non-targeting ADC that does not induce bystander killing).

Monitoring and Analysis: a. Monitor the growth of the ADAM9-negative tumor cell population
using the in vivo imaging system. A reduction in the signal from the reporter-expressing cells
in the IMGC936-treated group compared to the control group would indicate a bystander
effect. b. Monitor the total tumor volume using calipers.
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Caption: IMGC936 mechanism of action from cell surface binding to apoptosis.
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Caption: Simplified ADAM9 signaling pathway in cancer.

Experimental Workflow
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Caption: Workflow for IMGC936 administration in xenograft mouse models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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